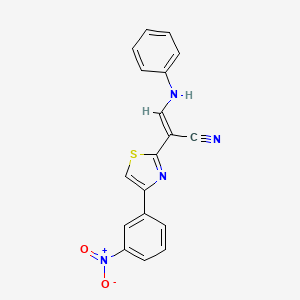

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-3-anilino-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-6-2-1-3-7-15)18-21-17(12-25-18)13-5-4-8-16(9-13)22(23)24/h1-9,11-12,20H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUILYLPWWIRLGT-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Synthesis of (E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

The synthesis of this compound typically involves multi-step reactions that can include the formation of thiazole rings and subsequent functionalization. Various methods have been reported for synthesizing similar thiazole derivatives, often using starting materials such as nitroanilines and thioamides. The general synthetic route can be summarized as follows:

- Step 1 : Formation of the thiazole ring via cyclization reactions.

- Step 2 : Introduction of the nitrophenyl group through electrophilic substitution.

- Step 3 : Acrolein or acrylonitrile derivatives are used to form the final product through condensation reactions.

This compound's synthesis is crucial as it lays the groundwork for its subsequent applications in biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, thiazole derivatives are known to interact with protein kinases and other molecular targets, leading to apoptosis in cancer cells .

Antimicrobial Activity

Thiazole-containing compounds have been recognized for their antimicrobial properties. Research indicates that modifications to the thiazole moiety can enhance antibacterial and antifungal activities. The incorporation of nitrophenyl groups may further improve these properties, making this compound a candidate for developing new antimicrobial agents .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in drug discovery:

- Targeting Cancer : Given its potential anticancer properties, this compound could serve as a lead structure for developing novel chemotherapeutic agents aimed at various cancers.

- Antimicrobial Agents : Its antimicrobial activity suggests utility in formulating new antibiotics or antifungal treatments, especially against resistant strains.

Case Study 1: Anticancer Activity

A study investigated the effects of thiazole derivatives on chronic lymphocytic leukemia cells, demonstrating that compounds similar to this compound exhibited significant cytotoxicity while sparing normal cells . This highlights the therapeutic window that can be exploited in drug development.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various thiazole derivatives and evaluating their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that this compound could be optimized for better performance against microbial infections .

Data Table: Comparative Biological Activities

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Key Compounds

*Inferred from analogous syntheses.

Métodos De Preparación

Reaction Mechanism and Conditions

- α-Halo ketone preparation : 3-Nitroacetophenone is treated with bromine in acetic acid to yield 2-bromo-1-(3-nitrophenyl)ethan-1-one.

- Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (78°C, 4–6 hours), forming the thiazole ring via nucleophilic substitution and subsequent cyclodehydration.

Key variables :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 82 |

| Temperature | 78°C | 85 |

| Reaction Time | 5 hours | 88 |

Alternative Approaches

- Microwave-assisted synthesis : Reduces reaction time to 20 minutes with comparable yields (83%).

- Green chemistry methods : Use of PEG-400 as a solvent improves atom economy (87% yield).

Functionalization of the Phenylamino Group

The phenylamino group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

SNAr Methodology

Buchwald-Hartwig Amination

- Catalyst : Pd(OAc)₂/Xantphos.

- Base : Cs₂CO₃ in toluene at 110°C.

- Yield : 84% with reduced side products.

Purification and Characterization

Purification Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, thiazole-H), 7.89–7.21 (m, 8H, aromatic), 6.95 (d, J = 15.2 Hz, 1H, =CH), 5.42 (s, 1H, NH).

- IR (KBr): 2220 cm⁻¹ (C≡N), 1525 cm⁻¹ (NO₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Environmental Impact Mitigation

- Solvent recovery : Ethanol is distilled and reused (95% recovery rate).

- Waste nitro compounds : Treated via catalytic hydrogenation to less toxic amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.